An In-depth Technical Guide to 2-[2-(4-Chlorophenyl)acetyl]benzoic Acid (CAS 53242-76-5)
An In-depth Technical Guide to 2-[2-(4-Chlorophenyl)acetyl]benzoic Acid (CAS 53242-76-5)
A Note on the Topic: Initial searches for "4-[2-(4-Chlorophenoxy)acetyl]benzoic acid (CAS 52711-66-7)" yielded limited to no specific technical data. It is likely that this is a less common compound or a potential misnomer. This guide will therefore focus on the structurally related and well-documented compound, 2-[2-(4-Chlorophenyl)acetyl]benzoic acid (CAS 53242-76-5) , to provide a comprehensive and technically valuable resource for researchers, scientists, and drug development professionals. This compound shares key structural motifs, including a chlorophenyl group and a benzoic acid moiety, and is of significant interest in medicinal chemistry.
Introduction and Physicochemical Properties
2-[2-(4-Chlorophenyl)acetyl]benzoic acid is a benzoic acid derivative with a notable chemical architecture that has garnered interest in the field of pharmaceutical sciences.[1] Its structure, featuring a benzoic acid core functionalized with a 4-chlorophenylacetyl group, makes it a versatile building block and an intermediate in the synthesis of more complex molecules.[2][3] The presence of the 4-chlorophenyl group is often associated with enhanced biological activity and modified solubility properties in drug candidates.[3] This compound is typically a white to off-white crystalline solid and is generally soluble in organic solvents, with limited solubility in water.[2][3]
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 53242-76-5 | [3][4] |
| Molecular Formula | C15H11ClO3 | [3][4] |
| Molecular Weight | 274.70 g/mol | [4] |
| Appearance | White to off-white solid | [3] |
| Boiling Point | 456.8°C at 760 mmHg | [4] |
| Density | 1.332 g/cm³ | [4] |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
| Storage Temperature | Room Temperature |
Synthesis and Chemical Reactions
The synthesis of 2-[2-(4-Chlorophenyl)acetyl]benzoic acid can be approached through various organic synthesis routes. A common strategy involves the Friedel-Crafts acylation or related reactions where a derivative of phthalic anhydride is reacted with a suitable chlorophenyl-containing reagent. The specific reaction conditions, including the choice of catalyst and solvent, are critical for achieving a good yield and purity of the final product.
Representative Synthesis Workflow
A plausible synthetic route could involve the reaction of phthalic anhydride with (4-chlorophenyl)acetic acid or its derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction proceeds through an electrophilic aromatic substitution mechanism.
Caption: A conceptual workflow for the synthesis of 2-[2-(4-Chlorophenyl)acetyl]benzoic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example and may require optimization based on laboratory conditions.
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add phthalic anhydride (1 equivalent) and anhydrous aluminum chloride (2.5 equivalents) to a suitable anhydrous solvent such as dichloromethane or nitrobenzene.
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Addition of Reagent: Slowly add a solution of (4-chlorophenyl)acetyl chloride (1 equivalent) in the same solvent to the stirred suspension at 0-5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Quenching and Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-[2-(4-Chlorophenyl)acetyl]benzoic acid.
Biological Activities and Potential Applications
Derivatives of benzoic acid are a well-established class of compounds with a wide range of biological activities. 2-[2-(4-Chlorophenyl)acetyl]benzoic acid and its analogs have been investigated for their therapeutic potential, particularly as anti-inflammatory, analgesic, and antimicrobial agents.[1]
Anti-inflammatory and Analgesic Potential
The structural features of this compound suggest its potential to interact with enzymes involved in inflammatory pathways.[3] The inhibition of such enzymes could lead to a reduction in the production of pro-inflammatory mediators, thus exerting anti-inflammatory and analgesic effects.[2] Further research is warranted to fully elucidate the specific molecular targets and the mechanism of action.
Antimicrobial Properties
Benzoic acid derivatives are known for their antimicrobial properties. While specific data for 2-[2-(4-Chlorophenyl)acetyl]benzoic acid is not extensively detailed in the provided search results, related structures have shown activity against various bacterial and fungal strains.[1] The lipophilic nature of the chlorophenyl group may facilitate the compound's ability to penetrate microbial cell membranes.
Intermediate in Drug Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents.[2][3] For instance, it is listed as an impurity of Azelastine, an antihistamine medication, which implies its role as a potential precursor or byproduct in the synthesis of Azelastine.[5]
Analytical Methodologies
The purity and characterization of 2-[2-(4-Chlorophenyl)acetyl]benzoic acid are crucial for its application in research and development. High-Performance Liquid Chromatography (HPLC) is a suitable method for its analysis.
HPLC Method for Purity Assessment
A reverse-phase HPLC method can be employed for the separation and quantification of 2-[2-(4-Chlorophenyl)acetyl]benzoic acid.
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Column: A C18 column (e.g., Newcrom R1) is often suitable for the separation of such compounds.
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Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) can be used.
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Detection: UV detection at a suitable wavelength (e.g., 254 nm) would be appropriate given the aromatic nature of the compound.
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Scalability: This method can be scaled for preparative separation to isolate impurities or for pharmacokinetic studies.
Analytical Workflow
Caption: A generalized workflow for the analytical determination of 2-[2-(4-Chlorophenyl)acetyl]benzoic acid by HPLC.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-[2-(4-Chlorophenyl)acetyl]benzoic acid. It is important to consult the Safety Data Sheet (SDS) for detailed information.[4]
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General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1]
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Potential Hazards: May be harmful if swallowed, and may cause skin, eye, and respiratory irritation.
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Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
2-[2-(4-Chlorophenyl)acetyl]benzoic acid is a compound of interest in medicinal chemistry and pharmaceutical development. Its potential biological activities and its role as a synthetic intermediate underscore its importance. This guide provides a foundational understanding of its properties, synthesis, and analytical methods to support further research and application in the scientific community.
References
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- 2-((4-Chlorophenyl)acetyl)
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2-(2-(4-Chlorophenyl)acetyl)benzoic acid. (URL: [Link])
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2-[2-(4-Chlorophenyl)acetyl]benzoic acid - CAS Common Chemistry. (URL: [Link])
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